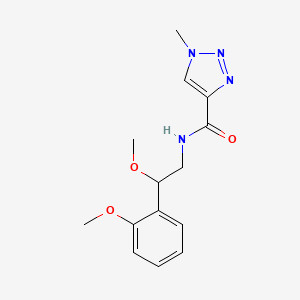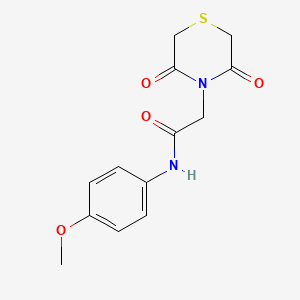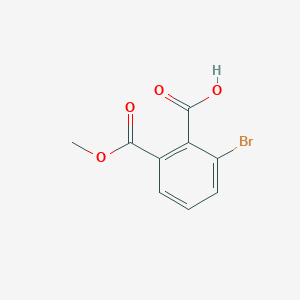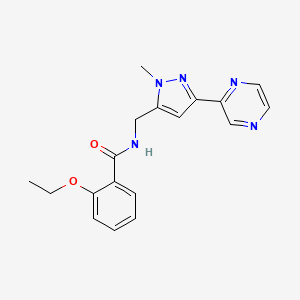![molecular formula C13H18ClNO2 B3012054 5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride CAS No. 1707714-56-4](/img/structure/B3012054.png)
5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is an organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The spirocyclic structure imparts unique chemical and biological properties, making it a valuable compound for research and development.
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride is the σ1 receptor . The σ1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the IP3 receptor .
Mode of Action
The compound acts as a potent σ1 receptor ligand with extraordinarily high σ1/σ2 selectivity . It selectively binds to the σ1 receptor over more than 60 other receptors, ion channels, and neurotransmitter transporters .
Biochemical Pathways
The σ1 receptor is involved in various biochemical pathways. It modulates the function of multiple ion channels, G-protein coupled receptors (GPCRs), and other proteins. The activation of σ1 receptor can lead to various downstream effects, including modulation of calcium signaling, which can influence neuronal plasticity .
Pharmacokinetics
The compound is rapidly metabolized by rat liver microsomes . Seven metabolites were identified, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products . The same metabolites were formed by pooled human liver microsomes . Studies with seven recombinant cytochrome P450 isoenzymes revealed that CYP3A4 produced all the metabolites identified .
Result of Action
The compound displayed analgesic activity against neuropathic pain in the capsaicin pain model . This indicates that it acts as a σ1 receptor antagonist .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the metabolic stability of the compound could be enhanced by stabilizing the N-benzyl substructure
Biochemical Analysis
Biochemical Properties
5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride interacts with a wide range of receptors, ion channels, and neurotransmitter transporters . It has a high affinity for the σ1 receptor, with a Ki value of 1.14 nM, and shows extraordinary selectivity for the σ1 receptor over the σ2 receptor . It does not interact with the human ether-a-go-go-related gene (hERG) cardiac potassium channel .
Cellular Effects
In cellular processes, 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride displays analgesic activity against neuropathic pain . This indicates that it acts as a σ1 receptor antagonist, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is primarily through its antagonistic effect on the σ1 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride change over time . It is rapidly metabolized by rat liver microsomes, with seven metabolites unequivocally identified . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
In animal models, the effects of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride vary with different dosages . At a dosage of 16 mg/kg, it displayed 53% analgesia in the capsaicin pain model .
Metabolic Pathways
The metabolic pathways of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride involve several enzymes and cofactors . It is rapidly metabolized by rat liver microsomes, with CYP3A4 producing all the identified metabolites .
Preparation Methods
The synthesis of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride typically involves multiple steps. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining the quality of the final product .
Chemical Reactions Analysis
5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the context of receptor binding and modulation.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride can be compared with other spirocyclic compounds, such as:
1’-Benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]: This compound has a similar spirocyclic structure but with different substituents, leading to different biological activities.
Spiro[2-benzofuran-1,4’-piperidine] derivatives: These compounds share the spirocyclic core but differ in their functional groups and overall structure, resulting in varied chemical and biological properties.
The uniqueness of 5-Methoxy-3H-spiro[2-benzofuran-1,4’-piperidine] hydrochloride lies in its specific substituents and the resulting properties, which make it a valuable compound for research and development.
Properties
IUPAC Name |
6-methoxyspiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-15-11-2-3-12-10(8-11)9-16-13(12)4-6-14-7-5-13;/h2-3,8,14H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRKGZZXOYYAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCNCC3)OC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-[(3-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)



![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B3011982.png)
![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)
![2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide](/img/structure/B3011984.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B3011986.png)



![7-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3011994.png)
